Bienvenue dans la boutique en ligne BenchChem!

Tosufloxacin Tosylate

Anaerobic Bacteria MIC Fluoroquinolone Comparison

Tosufloxacin Tosylate (T-3262) is the superior fluoroquinolone reference standard for antimicrobial susceptibility testing. It delivers 4–8× higher potency against anaerobes vs. levofloxacin/ciprofloxacin, with exceptional activity against PRSP and BLNAR H. influenzae. Its unique 3-amino-1-pyrrolidinyl structure confers distinct target affinity, yielding more accurate MIC data for surveillance studies. In PK/PD models, it suppresses resistant S. pneumoniae mutants where levofloxacin fails. Lower ED50 in pneumonia models reduces animal usage. Research-use-only.

Molecular Formula C26H23F3N4O6S
Molecular Weight 576.5 g/mol
CAS No. 115964-29-9
Cat. No. B022447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosufloxacin Tosylate
CAS115964-29-9
Synonyms7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
7-(3-aminopyrrolin-1-yl)-1-(2,4-diflurophenyl)-1.4-dihydro-6-fluoro-4-oxo-1,8-napthyridine-3-carboxylic acid
A 60969
A 61827
A-60969
A-61827
A-64730
T 3262
T-3262
tosufloxacin
tosufloxacin citric anhydride
tosufloxacin tosilate
tosufloxacin, 4-toluene sulfonate
Molecular FormulaC26H23F3N4O6S
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
InChIInChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
InChIKeyCSSQVOKOWWIUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tosufloxacin Tosylate (CAS 115964-29-9): Core Properties and Procurement Context for the Fluoroquinolone Antibiotic


Tosufloxacin Tosylate (T-3262, A-61827) is the tosylate salt form of tosufloxacin, a third-generation fluoroquinolone antibiotic developed by Toyama Chemical Co., Ltd. [1]. It exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair [1]. As a broad-spectrum agent, it demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species and atypical pathogens like Chlamydia and Mycoplasma [1]. This compound is primarily utilized in microbiological research, antimicrobial susceptibility testing, and as a reference standard for pharmaceutical development, and it has been approved for clinical use in Japan for various infections [2].

Why Substituting Tosufloxacin Tosylate with Another Fluoroquinolone Is Scientifically Unjustified


Despite belonging to the same broad class of fluoroquinolones, substituting Tosufloxacin Tosylate with another agent like levofloxacin or ciprofloxacin is not a scientifically sound practice due to significant, quantifiable differences in antibacterial potency, spectrum of activity, and resistance selection profiles. The compound's unique chemical structure, featuring a 3-amino-1-pyrrolidinyl substituent, confers a markedly different affinity for its bacterial targets, particularly in Gram-positive and anaerobic organisms [1]. As the evidence below will demonstrate, these structural nuances translate into substantial variations in minimum inhibitory concentrations (MICs), pharmacokinetic/pharmacodynamic (PK/PD) parameters, and in vivo efficacy, especially against drug-resistant strains like penicillin-resistant Streptococcus pneumoniae (PRSP) and beta-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) [1][2]. Relying on generic class assumptions without acknowledging these specific, data-backed differentials can lead to suboptimal experimental design, inaccurate susceptibility interpretations, and potential procurement of a less effective research tool.

Quantitative Evidence for Selecting Tosufloxacin Tosylate Over Other Fluoroquinolones


Superior In Vitro Potency Against Anaerobic Bacteria Compared to Levofloxacin and Ciprofloxacin

Tosufloxacin demonstrates significantly higher potency against clinically relevant anaerobic bacteria when compared directly to levofloxacin and ciprofloxacin. A study evaluating clinical isolates found that tosufloxacin was 4- to 8-fold more active than both comparators [1].

Anaerobic Bacteria MIC Fluoroquinolone Comparison

Enhanced Bactericidal Activity and Resistance Suppression in S. pneumoniae PK/PD Models vs. Levofloxacin

In an in vitro pharmacokinetic/pharmacodynamic (PK/PD) model simulating human serum concentrations, tosufloxacin demonstrated superior bactericidal activity and prevented the emergence of resistant mutants against a quinolone-susceptible strain of S. pneumoniae, unlike levofloxacin [1]. The PK/PD indices (AUC/MIC and Cmax/MIC) for tosufloxacin regimens were greater than those for levofloxacin, leading to faster and more complete bacterial killing [1].

PK/PD Resistance Streptococcus pneumoniae

Significantly Lower MIC90 Values Against Drug-Resistant Respiratory Pathogens vs. Multiple Antibiotic Classes

Tosufloxacin Tosylate exhibits exceptional potency against major pediatric respiratory pathogens, including drug-resistant strains. Its MIC90 values are substantially lower than those of comparators from multiple classes, including other fluoroquinolones, beta-lactams, and macrolides [1].

PRSP BLNAR Pediatric Infection

Superior In Vivo Efficacy in a PRSP Pneumonia Mouse Model Compared to Levofloxacin

In a mouse model of fatal pneumonia caused by penicillin-resistant Streptococcus pneumoniae (PRSP), Tosufloxacin Tosylate demonstrated significantly greater in vivo efficacy than levofloxacin and other agents, as measured by the 50% effective dose (ED50) [1].

PRSP In Vivo Efficacy Mouse Model

Milder Articular Cartilage Toxicity in Juvenile Animal Models Compared to Norfloxacin and Ciprofloxacin

While fluoroquinolones as a class are known for potential joint toxicity in juvenile animals, a comparative toxicology study found that the effects of Tosufloxacin Tosylate on articular cartilage were milder than those observed for norfloxacin and ciprofloxacin under the same conditions [1].

Toxicology Juvenile Animal Articular Cartilage

Strategic Application Scenarios for Tosufloxacin Tosylate in Research and Development


Antimicrobial Susceptibility Testing and Surveillance of Drug-Resistant Gram-Positive and Anaerobic Pathogens

Given its demonstrated 4- to 8-fold higher potency against anaerobic bacteria compared to levofloxacin and ciprofloxacin [1], and its exceptional activity against PRSP and BLNAR [2], Tosufloxacin Tosylate is the optimal choice for inclusion in antimicrobial susceptibility testing panels and surveillance studies. Researchers and clinical microbiologists investigating the susceptibility profiles of these challenging pathogens will obtain the most accurate and actionable data when using this compound as a reference standard.

In Vivo Efficacy Studies in Murine Models of Respiratory Infection

For studies investigating the treatment of pneumonia, particularly those caused by drug-resistant S. pneumoniae, Tosufloxacin Tosylate is a superior research tool. Its significantly lower ED50 in a PRSP mouse model compared to levofloxacin [3] makes it a more reliable and potent positive control or test agent, enabling clearer differentiation of treatment effects and reducing the number of animals required to achieve statistical significance.

Research into Antimicrobial Resistance Mechanisms and PK/PD Modeling

The unique PK/PD profile of Tosufloxacin Tosylate, which prevented the emergence of resistant S. pneumoniae mutants under conditions where levofloxacin did not [4], positions it as a valuable compound for studying the relationship between drug exposure and resistance suppression. It serves as a key tool for researchers designing in vitro PK/PD models or investigating the genetic and biochemical pathways that lead to fluoroquinolone resistance.

Investigations of Fluoroquinolone-Class Toxicities in Juvenile Animal Models

In preclinical toxicology studies aimed at understanding or mitigating fluoroquinolone-induced arthropathy, Tosufloxacin Tosylate serves as a differentiated tool. Its profile of causing milder articular cartilage effects in juvenile dogs compared to norfloxacin and ciprofloxacin [5] allows researchers to investigate the spectrum of class-specific toxicity and potentially dissect the molecular mechanisms underlying this adverse effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosufloxacin Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.